2-(Aminomethyl)-6-(cyclohexyloxy)phenol is an organic compound that combines an aminomethyl group with a cyclohexyloxy group attached to a phenolic structure. This compound is under investigation for its potential therapeutic applications, particularly in clinical trials aimed at understanding its effects in older adults .
The compound is classified as a small molecule and is part of the investigational drug category. It has been assigned the DrugBank Accession Number DB14855, indicating its relevance in pharmaceutical research . The chemical formula for 2-(aminomethyl)-6-(cyclohexyloxy)phenol is , with a molecular weight of approximately 314.382 g/mol .
The synthesis of 2-(aminomethyl)-6-(cyclohexyloxy)phenol typically involves multi-step organic reactions. A common method includes:
This synthetic route emphasizes the importance of optimizing reaction conditions to achieve high efficiency and selectivity in producing the desired compound.
The molecular structure of 2-(aminomethyl)-6-(cyclohexyloxy)phenol can be represented using various chemical notation systems:
CNC1=CC=C(C=C1)OCC2CCCCC2
The compound features a phenolic core with an amino group and a cyclohexyloxy substituent, contributing to its unique chemical properties and biological activities .
2-(Aminomethyl)-6-(cyclohexyloxy)phenol can participate in several types of chemical reactions:
The mechanism of action for 2-(aminomethyl)-6-(cyclohexyloxy)phenol is primarily related to its interaction with biological targets. As an investigational drug, it is believed to modulate neurotransmitter systems, possibly influencing pathways involved in cognitive function and mood regulation. Specific data on its pharmacodynamics are still under investigation, but it may involve receptor binding or enzyme inhibition mechanisms relevant to neurological health .
These properties suggest that 2-(aminomethyl)-6-(cyclohexyloxy)phenol has a relatively high boiling point and melting point, indicating stability under various conditions, which is advantageous for pharmaceutical formulations .
The primary applications of 2-(aminomethyl)-6-(cyclohexyloxy)phenol lie within pharmaceutical research, particularly in neuropharmacology. Its potential therapeutic effects are being explored in clinical trials aimed at treating cognitive decline associated with aging . Additionally, its unique chemical structure may lend itself to further investigations in drug design for neurological disorders, making it a candidate for future therapeutic developments.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0